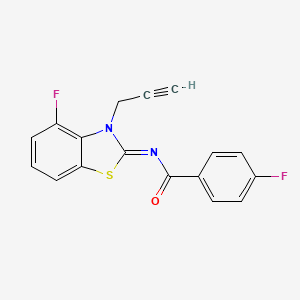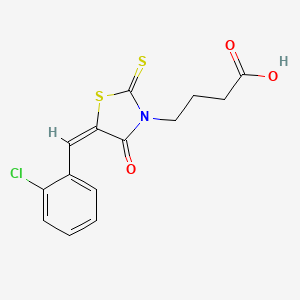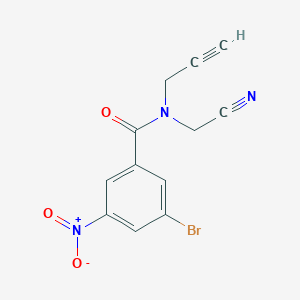
3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide has been studied for its potential applications in various fields of scientific research. One of the areas of interest is cancer research, where this compound has been shown to have anti-tumor activity against a variety of cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent, as well as in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in cell proliferation and inflammation. It has been shown to inhibit the activity of certain kinases and transcription factors that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the growth and proliferation of these cells. It has also been shown to have anti-inflammatory effects, reducing the production of certain cytokines and chemokines that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide in lab experiments is its potential as a broad-spectrum anti-tumor agent. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research related to 3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide. One area of interest is the development of more targeted therapies that can selectively inhibit the activity of specific enzymes and pathways involved in cancer cell proliferation and inflammation. Another area of interest is the development of more effective drug delivery systems that can improve the bioavailability and efficacy of this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide involves the reaction of 3-bromo-5-nitrobenzoic acid with propargyl bromide, followed by the reaction of the resulting product with cyanomethyl magnesium bromide. The final step involves the reaction of the intermediate product with propargylamine to yield the desired compound.
Propriétés
IUPAC Name |
3-bromo-N-(cyanomethyl)-5-nitro-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O3/c1-2-4-15(5-3-14)12(17)9-6-10(13)8-11(7-9)16(18)19/h1,6-8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPXWEGIAAPKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2602414.png)
![(4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602416.png)
![[4-[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[3-methoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B2602417.png)
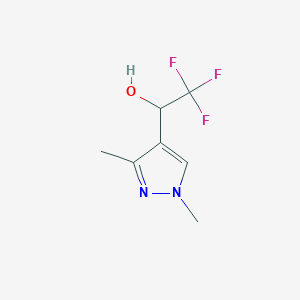
![4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride](/img/structure/B2602420.png)
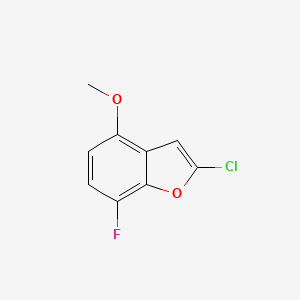
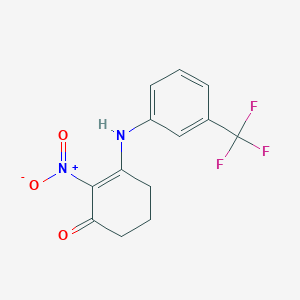
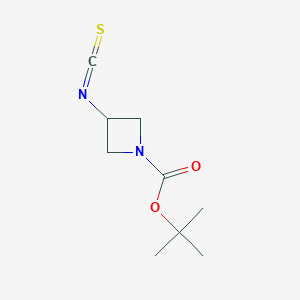
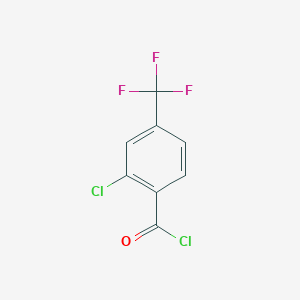
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602428.png)

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2602431.png)
